N-(4-chlorophenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
Description
N-(4-Chlorophenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a benzothiadiazine-based acetamide derivative characterized by a sulfonamide (1,1-dioxido) group, a phenyl-substituted benzothiadiazine core, and a 4-chlorophenylacetamide moiety. The 1,2,3-benzothiadiazin-4-one scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-10-12-17(13-11-16)23-20(26)14-25-24-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)29(25,27)28/h1-13H,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQEMDDAGLABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide, with CAS number 1031618-87-7, is a compound belonging to the class of benzothiadiazine derivatives. This class is recognized for its diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C19H18ClN3O2S
- Molecular Weight : 425.9 g/mol
- Structure : The compound features a benzothiadiazine core with a chlorophenyl substituent and an acetamide functional group.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lung | A549 | 15.2 | Inhibition of tubulin polymerization |
| Ovary | OVCAR3 | 12.5 | Induction of apoptosis via caspase activation |
| Prostate | PC3 | 10.8 | Disruption of cell cycle progression |
| Breast | MCF7 | 9.5 | Modulation of estrogen receptor signaling |
| Colon | HT29 | 14.0 | Inhibition of DNA synthesis |
The mechanism of action primarily involves the inhibition of tubulin polymerization and modulation of apoptosis pathways, leading to reduced cell proliferation in cancerous tissues.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens:
| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacterial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Fungal | Candida albicans | 16 µg/mL |
The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy in Animal Models
A study evaluated the efficacy of this compound in a xenograft model using human ovarian cancer cells implanted in mice. The treatment resulted in a significant reduction in tumor volume compared to control groups over a period of four weeks. Histopathological analysis showed increased apoptosis and decreased mitotic figures in treated tumors.
Case Study 2: Antimicrobial Testing in Clinical Isolates
In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations that are achievable in serum levels after administration. This suggests potential for therapeutic use in treating infections caused by these pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.
Key Observations :
Structural Variations: The target compound and share the 1,1-dioxido benzothiadiazine core but differ in the acetamide substituents (4-chlorophenyl vs. 4-phenoxyphenyl). The phenoxy group in likely enhances solubility but reduces lipophilicity compared to the chloro substituent . and use benzothiazole cores instead of benzothiadiazine. Benzothiazoles are more rigid and exhibit stronger π-stacking interactions, which may influence crystal packing and stability .
Synthetic Efficiency :
- Yields for acetamide derivatives vary widely: 72–91% () vs. 85% for the pyridine-thioacetamide analog (). The target compound’s synthesis yield is unreported, but similar reactions typically require optimized coupling agents (e.g., EDC·HCl in ) .
Biological Relevance :
- Chlorophenyl-substituted analogs (e.g., 5f , ) show cytotoxicity, suggesting the target compound may share anticancer activity .
- The sulfonamide group in the target compound and could inhibit carbonic anhydrases or proteases, a mechanism exploited in drug design .
Hydrogen Bonding and Crystal Packing :
- highlights O–H⋯N and N–H⋯O hydrogen bonds critical for stabilizing its crystal lattice. The target compound’s 1,1-dioxido group may similarly engage in hydrogen bonding with biological targets .
Key Differences and Implications
- Lipophilicity vs. Solubility: Chlorophenyl and phenyl groups (target compound, ) increase lipophilicity, favoring membrane penetration. Phenoxy () and hydroxyl () groups improve solubility but may limit bioavailability .
- The target compound’s melting point, if lower, may require co-crystallization for stability .
- Synthetic Challenges : The benzothiadiazine core in the target compound requires precise oxidation (1,1-dioxido) steps, which are less commonly reported than benzothiazole syntheses () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
